2-(2,3,4-Trifluorophenyl)butanoic acid
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Overview
Description
2-(2,3,4-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzene with butanoic acid derivatives under specific conditions. For instance, the reaction of 2,3,4-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran, followed by hydrolysis with sodium hydroxide and acidification with hydrochloric acid, yields this compound .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. The use of readily available raw materials and efficient reaction conditions is crucial. For example, the method described above can be adapted for industrial-scale production by optimizing reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,5-Trifluorophenyl)butanoic acid
- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
- ®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid
Uniqueness
2-(2,3,4-Trifluorophenyl)butanoic acid is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to other trifluorophenyl-substituted butanoic acids .
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-2-5(10(14)15)6-3-4-7(11)9(13)8(6)12/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
VXWCILZZYVKFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=C(C=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
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